molecular formula C12H11F3O B2980459 1-Cyclopropyl-2-(3-(trifluoromethyl)phenyl)ethan-1-one CAS No. 945226-93-7

1-Cyclopropyl-2-(3-(trifluoromethyl)phenyl)ethan-1-one

Cat. No. B2980459
CAS RN: 945226-93-7
M. Wt: 228.214
InChI Key: PEIRLSLNEUWXGV-UHFFFAOYSA-N
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Description

“1-Cyclopropyl-2-(3-(trifluoromethyl)phenyl)ethan-1-one” is a chemical compound with the molecular formula C12H11F3O . It has a molecular weight of 228.21 . The compound is in liquid form and is stored at a temperature of 4 degrees Celsius .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H11F3O/c13-12(14,15)10-3-1-2-8(6-10)7-11(16)9-4-5-9/h1-3,6,9H,4-5,7H2 . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 228.21 . It is a liquid at room temperature and is stored at 4 degrees Celsius . More specific physical and chemical properties, such as boiling point and density, may be found in specialized chemical literature or databases .

Scientific Research Applications

Polymerization Processes

The thermal cyclopolymerization of trifluorovinyl aromatic ether monomers has been investigated, highlighting the formation of biradicals during the early stages of perfluorocyclobutyl polymer production. This study emphasizes the significance of radical intermediates with strong dipole–dipole interaction in the polymerization process, providing insights into the polymer's structural characteristics (Mifsud et al., 2007).

Synthetic Methodologies

Research on cyclopropyl phenyl sulfides has demonstrated a new and convenient synthetic method, showcasing the reactions of 1,3-bis(phenylthio)propanes with butyllithium to produce cyclopropyl phenyl sulfides in good to high yields. This methodology underlines the versatility of cyclopropyl compounds in organic synthesis (Tanaka et al., 1982).

Molecular Conformation Studies

The influence of electronegative substituents along saturated carbon frameworks, including cyclopropanes, has been explored in the context of modulating molecular shape through 1,3-difunctionalization. This approach leverages catalytic oxidative ring-opening of cyclopropanes for the synthesis of various products, highlighting the impact of functional group positioning on molecular conformation (Banik et al., 2017).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

1-cyclopropyl-2-[3-(trifluoromethyl)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3O/c13-12(14,15)10-3-1-2-8(6-10)7-11(16)9-4-5-9/h1-3,6,9H,4-5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEIRLSLNEUWXGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)CC2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclopropyl-2-(3-(trifluoromethyl)phenyl)ethan-1-one

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